Icometasone enbutate
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Overview
Description
Icometasone enbutate is a synthetic glucocorticoid corticosteroid. It is known for its potent anti-inflammatory and immunosuppressive properties. Despite its promising pharmacological profile, this compound was never marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of icometasone enbutate involves multiple steps, starting from a suitable steroid precursor. The key steps include chlorination, hydroxylation, and esterification reactions. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformations.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the molecule.
Substitution: Halogen substitution reactions can be performed on the chlorine atom in the structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus pentachloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a model compound to study steroid chemistry and reactions.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Explored for its potential use in treating inflammatory and autoimmune diseases.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Icometasone enbutate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of anti-inflammatory genes and the suppression of pro-inflammatory genes. The molecular targets include various cytokines and enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Mometasone: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Betamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Dexamethasone: Widely used in medicine for its strong anti-inflammatory action.
Uniqueness: Icometasone enbutate is unique due to its specific chemical structure, which includes a chlorine atom and multiple hydroxyl groups. This structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
CAS No. |
103466-73-5 |
---|---|
Molecular Formula |
C28H37ClO7 |
Molecular Weight |
521.0 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C28H37ClO7/c1-6-7-24(34)36-28(23(33)15-35-17(3)30)16(2)12-21-20-9-8-18-13-19(31)10-11-25(18,4)27(20,29)22(32)14-26(21,28)5/h10-11,13,16,20-22,32H,6-9,12,14-15H2,1-5H3/t16-,20+,21+,22+,25+,26+,27+,28+/m1/s1 |
InChI Key |
OVTRPNSKIPQZEC-NJLPOHDGSA-N |
SMILES |
CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C |
Isomeric SMILES |
CCCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)COC(=O)C |
Canonical SMILES |
CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C |
Synonyms |
9alpha-chloro-11beta,17alpha,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione, 17-butyrate, 21-acetate CL09 enbutate icometasone enbutate |
Origin of Product |
United States |
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